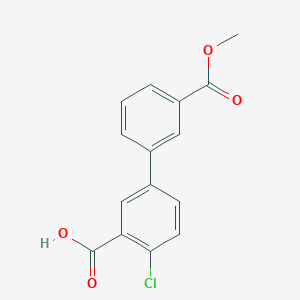

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid

説明

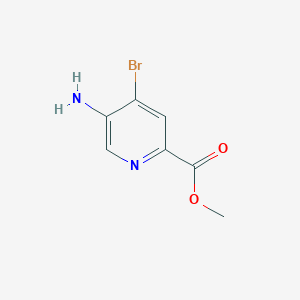

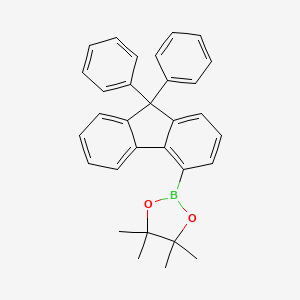

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid is represented by the linear formula C15H11ClO4 . The InChI code for this compound is 1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12) and the InChI key is YHXPAIMKXLFOOT-UHFFFAOYSA-N .科学的研究の応用

1. Synthesis of SGLT2 Inhibitors

- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

2. Synthesis of Mesalamine

- Application Summary: 2-Chloro-5-nitrobenzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is used as the starting material for the large-scale production of mesalamine, an anti-inflammatory agent .

- Methods of Application: This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .

- Results: The method resulted in excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .

3. Catalytic Protodeboronation of Pinacol Boronic Esters

- Application Summary: Pinacol boronic esters, which can be synthesized from 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, are highly valuable building blocks in organic synthesis. They are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Methods of Application: The process involves a radical approach to catalytic protodeboronation, paired with a Matteson–CH2–homologation .

- Results: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

4. Synthesis of Therapeutic SGLT2 Inhibitors

- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

5. Amination of 2-Chloro-5-Nitrobenzoic Acid

- Application Summary: A series of N-arylanthranilic acid derivatives were synthesized by amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as base .

- Methods of Application: The process involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .

- Results: Good yields were achieved within 2-3 hours .

6. Synthesis of Therapeutic SGLT2 Inhibitors

- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application: The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

特性

IUPAC Name |

2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)11-4-2-3-9(7-11)10-5-6-13(16)12(8-10)14(17)18/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBOSVRLRLPUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690687 | |

| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1262009-62-0 | |

| Record name | 4-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)

![1H-1,2,4-Triazole, 3,5-dibromo-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B1454760.png)

![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)